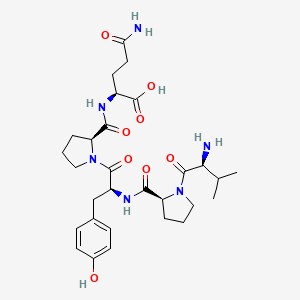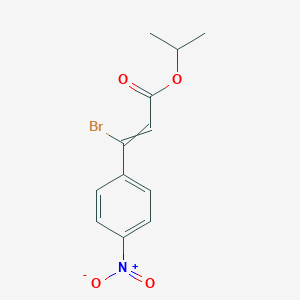![molecular formula C19H12F2N2 B14199748 4-[Bis(4-fluorophenyl)amino]benzonitrile CAS No. 922495-39-4](/img/structure/B14199748.png)
4-[Bis(4-fluorophenyl)amino]benzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[Bis(4-fluorophenyl)amino]benzonitrile is an organic compound with the molecular formula C19H12F2N2 It is characterized by the presence of two 4-fluorophenyl groups attached to an amino group, which is further connected to a benzonitrile moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[Bis(4-fluorophenyl)amino]benzonitrile typically involves the following steps:
Starting Materials: The synthesis begins with 4-fluoroaniline and 4-fluorobenzonitrile.
Reaction: The 4-fluoroaniline undergoes a nucleophilic substitution reaction with 4-fluorobenzonitrile in the presence of a suitable catalyst, such as palladium on carbon, under an inert atmosphere.
Conditions: The reaction is carried out at elevated temperatures, typically around 100-150°C, and may require a solvent like dimethylformamide or toluene to facilitate the reaction.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters is common to maintain consistency and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
4-[Bis(4-fluorophenyl)amino]benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles like hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Hydroxylated or aminated derivatives.
Wissenschaftliche Forschungsanwendungen
4-[Bis(4-fluorophenyl)amino]benzonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique electronic properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Wirkmechanismus
The mechanism of action of 4-[Bis(4-fluorophenyl)amino]benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. In biological systems, it may act by binding to proteins and altering their function, leading to various physiological effects. The exact pathways and targets can vary based on the specific context of its use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Aminobenzonitrile: An amino-substituted benzonitrile with similar structural features but lacking the bis(4-fluorophenyl) groups.
4-Fluorobenzonitrile: A simpler compound with a single fluorine substitution on the benzonitrile ring.
Bis(4-fluorophenyl)amine: Contains the bis(4-fluorophenyl) groups but lacks the benzonitrile moiety.
Uniqueness
4-[Bis(4-fluorophenyl)amino]benzonitrile is unique due to the combination of the bis(4-fluorophenyl) groups and the benzonitrile moiety, which imparts distinct electronic and steric properties. This makes it a valuable compound for specialized applications in materials science and pharmaceuticals, where such properties are desirable.
Eigenschaften
CAS-Nummer |
922495-39-4 |
|---|---|
Molekularformel |
C19H12F2N2 |
Molekulargewicht |
306.3 g/mol |
IUPAC-Name |
4-(4-fluoro-N-(4-fluorophenyl)anilino)benzonitrile |
InChI |
InChI=1S/C19H12F2N2/c20-15-3-9-18(10-4-15)23(19-11-5-16(21)6-12-19)17-7-1-14(13-22)2-8-17/h1-12H |
InChI-Schlüssel |
FRZUWTIADOVJMK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C#N)N(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![{2-[Di(propan-2-yl)amino]-1,3,2-oxathiaphospholan-4-yl}methanethiol](/img/structure/B14199690.png)





![Ethyl 6-[(2-aminoethyl)carbamoyl]pyridine-3-sulfonate](/img/structure/B14199725.png)



